N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGFGLJSNHBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-benzylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are sulfonic acids.
Reduction: The major products are amines.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Sigma Receptor Binding Affinity
The benzylpiperidine scaffold is a common structural motif in sigma receptor ligands. highlights N-(1-benzylpiperidin-4-yl)arylacetamides , where modifications to the arylacetamide moiety significantly impact receptor selectivity:
- Phenyl, thiophene, naphthyl, or indole substitutions maintain high sigma1 receptor affinity (Ki < 20 nM).
- Imidazole or pyridyl substitutions reduce sigma1 affinity by >60-fold.
- Halogenation of the benzyl group (e.g., Cl, F) enhances sigma2 receptor affinity without compromising sigma1 binding.
Key Comparison :
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)phenylacetamide | 12 | 1200 | 100 |
| Chlorobenzyl-substituted analog | 15 | 450 | 30 |
| Pyridyl-substituted analog | >1000 | >1000 | N/A |
Acetylcholinesterase (AChE) Inhibition
Benzylpiperidine derivatives are potent AChE inhibitors. and report:
- N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) inhibits AChE with IC50 = 0.01 µM, comparable to donepezil .
- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines show 87% AChE inhibition relative to donepezil, with apoptosis-inducing effects in cancer cells .
Key Insight : The sulfonamide group in the target compound may enhance hydrogen bonding with AChE’s catalytic site, though direct potency comparisons require further study.
Cytotoxicity and Anticancer Activity
Comparison :
Structural Modifications and Bioactivity
- Piperidine vs. Morpholine/Pyrrolidine : shows that replacing the piperidine ring with morpholine (5c) or pyrrolidine (5i) reduces chemical purity but retains activity in chemokine receptor inhibition .
- Halogenation : Fluorine or chlorine on the benzyl group (e.g., 5h, 5i) enhances sigma2 receptor binding .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide is a synthetic compound with notable biological activity. It belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. This compound exhibits potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as an antagonist for specific receptors.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Benzyl group : A phenyl group attached to a methylene (-CH₂-) bridge.
- Sulfonamide functional group : Contributing to its reactivity and biological interactions.
Structural Formula
The IUPAC name reflects its structural components, emphasizing the presence of a sulfonamide moiety, which is crucial for its biological activity.
This compound has been identified as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A. This action can lead to increased levels of monoamines such as serotonin and norepinephrine, which are critical in mood regulation and other neurological functions.
Antiviral Activity
The compound exhibits significant activity as an antagonist for the CCR5 receptor , which plays a crucial role in HIV entry into host cells. By blocking this receptor, the compound may effectively inhibit HIV infection, making it a potential candidate for therapeutic intervention in HIV/AIDS treatment.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound interacts with various cytochrome P450 enzymes involved in drug metabolism. Such interactions can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use.
Neurotransmitter Modulation
Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound has:
- Fast onset of action : Indicating rapid therapeutic effects.
- Short duration : Suggesting possible frequent dosing requirements.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis conducted on related compounds revealed that structural modifications significantly affect binding affinity at sigma receptors. For instance, derivatives with specific substitutions on the aromatic rings showed varied affinities, indicating that careful design can enhance biological activity .
Comparative Biological Activity Table
| Compound Name | MAO Inhibition | CCR5 Antagonism | Sigma Receptor Affinity |
|---|---|---|---|
| This compound | Yes (MAO-A) | Yes | High affinity for sigma1 |
| Related Piperidine Derivative | Moderate | No | Low affinity for sigma2 |
Q & A
Q. Basic
- X-ray Crystallography : Resolves absolute configuration and confirms sulfonamide-piperidine connectivity (e.g., SHELX refinement) .
- NMR Spectroscopy : H/C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methylene at δ 2.8–3.1 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 385.18) .
How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
Q. Advanced
- Disorder Handling : Use SHELXL’s PART instruction to model split positions and apply restraints to bond lengths/angles .
- Twinning Detection : Check for non-integer R-values or inconsistent intensity statistics. Apply TWIN/BASF commands in SHELX .
- Validation Tools : PLATON’s ADDSYM identifies missed symmetry, while Rint > 0.05 suggests twinning .
What methodologies are used to assess the compound’s biological activity, and how are false positives mitigated?
Q. Basic
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases) with controls for non-specific binding .
- Cell Viability : MTT assays using HEK293 or HeLa cells, normalized to DMSO controls .
- False-Positive Checks :
- Aggregation Tests : Add detergents (e.g., Triton X-100) to rule out colloidal aggregation .
- Counterscreening : Test against unrelated targets (e.g., GPCRs) to confirm specificity.
How do substituent modifications on the benzene ring affect SAR in this sulfonamide class?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance binding to hydrophobic enzyme pockets but may reduce solubility .
- Methoxy Groups : Improve metabolic stability by blocking oxidative metabolism at para positions .
- Steric Effects : Bulky substituents (e.g., -CF3) can disrupt π-π stacking, reducing affinity. Use molecular docking (AutoDock Vina) to predict clashes .
How should conflicting NMR and crystallography data (e.g., bond length disparities) be interpreted?
Q. Advanced
- Dynamic Effects : NMR captures time-averaged conformations, while crystallography shows static structures. Use variable-temperature NMR to detect rotational barriers .
- Crystal Packing : Intermolecular forces in crystals may distort bond lengths vs. solution state. Compare with DFT-optimized geometries (e.g., Gaussian09) .
What strategies optimize reaction yields in multi-step syntheses of this compound?
Q. Advanced
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
- Protecting Groups : Use Boc groups on piperidine nitrogen to prevent side reactions during coupling .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
How is computational modeling applied to predict target interactions?
Q. Advanced
- Docking Studies : Glide or GROMACS simulate binding to proteins (e.g., carbonic anhydrase IX). Validate with mutagenesis data .
- MD Simulations : 100-ns trajectories assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .
What experimental approaches validate polymorphic forms, and how do they impact bioactivity?
Q. Advanced
- PXRD : Compare experimental vs. simulated patterns from single-crystal data .
- DSC/TGA : Identify melting points and stability ranges for each polymorph .
- Bioactivity Impact : Soluble polymorphs (e.g., Form II) show higher cellular uptake in dissolution studies .
How are analytical methods (e.g., HPLC) validated for purity assessment?
Q. Basic
- Column : C18 reverse-phase, 5 µm particle size, 150 mm length.
- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA/water over 20 min .
- Validation Parameters :
- Linearity : R<sup>2</sup> > 0.99 across 50–150% target concentration.
- LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
